molecular formula C15H15NO2 B562012 3-Methoxy-2-methyl-d3-N-phenylbenzamide CAS No. 1020719-60-1

3-Methoxy-2-methyl-d3-N-phenylbenzamide

Cat. No.: B562012
CAS No.: 1020719-60-1
M. Wt: 244.308
InChI Key: JMYLVZGGEKBZAB-FIBGUPNXSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in my search results.
    • it is likely that chemists can synthesize it through various reactions involving appropriate starting materials.
  • Chemical Reactions Analysis

    • The compound may undergo several types of reactions, including:

        Substitution reactions: Involving replacement of functional groups or atoms.

        Oxidation reactions: In which electrons are transferred from one molecule to another.

        Reduction reactions: Involving the gain of electrons.

    • Common reagents and conditions would depend on the specific reaction being performed.
    • Major products formed from these reactions would vary based on the reaction type and conditions.
  • Scientific Research Applications

    • While detailed research on this specific compound is limited, benzamides in general have several applications:

        Medicine: Some benzamides exhibit biological activity, including potential as antipsychotic drugs (e.g., sulpiride).

        Chemistry: Benzamides serve as intermediates in organic synthesis.

        Industry: Benzamides find use in various industrial processes.

  • Mechanism of Action

    • Without specific information on this compound, we can’t provide a precise mechanism of action.
    • benzamides often interact with receptors or enzymes in biological systems, affecting cellular processes.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct comparisons with similar compounds in my search results.
    • Other related compounds might include various benzamides or structurally similar molecules.

    Properties

    IUPAC Name

    3-methoxy-N-phenyl-2-(trideuteriomethyl)benzamide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C15H15NO2/c1-11-13(9-6-10-14(11)18-2)15(17)16-12-7-4-3-5-8-12/h3-10H,1-2H3,(H,16,17)/i1D3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    JMYLVZGGEKBZAB-FIBGUPNXSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CC1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    [2H]C([2H])([2H])C1=C(C=CC=C1OC)C(=O)NC2=CC=CC=C2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C15H15NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID40662080
    Record name 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40662080
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    244.30 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS No.

    1020719-60-1
    Record name 3-Methoxy-2-(methyl-d3)-N-phenylbenzamide
    Source CAS Common Chemistry
    URL https://commonchemistry.cas.org/detail?cas_rn=1020719-60-1
    Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
    Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
    Record name 3-Methoxy-2-(~2~H_3_)methyl-N-phenylbenzamide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID40662080
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Synthesis routes and methods

    Procedure details

    WO 95/09843 describes a multistage process for the preparation of 3-acetoxy-2-methylbenzoic acid. This process starts from 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is reacted with aniline to give 3-methoxy-N-phenylbenzamide. In a second step, the 3-methoxy-N-phenylbenzamide is reacted with 2 equivalents of n-butyllithium and then alkylated using methyl iodide. 3-Methoxy-2-methyl-N-phenylbenzamide is formed here, which is then reacted with aqueous hydrochloric acid and aqueous hydrogen bromide in boiling acetic acid with hydrolysis of the amide group and cleavage of the methoxy group to give 3-hydroxy-2-methylbenzoic acid. The 3-hydroxy-2-methylbenzoic acid must be acylated with acetic anhydride in order to obtain the 3-acetoxy-2-methyl-benzoic acid. The individual reaction steps are described in greater detail in WO 95/09843 under Preparation 9 A, B and C and Example 81.
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